molecular formula C15H14BrNO4 B11092917 (4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one

(4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B11092917
M. Wt: 352.18 g/mol
InChI Key: BSICADCZGKQUKV-GHXNOFRVSA-N
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Description

The compound (4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one is a synthetic organic molecule characterized by its complex structure, which includes a brominated benzylidene group, a methoxy group, and an oxazol-5(4H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one typically involves multiple steps:

    Formation of the Benzylidene Intermediate: The initial step often involves the bromination of a suitable benzaldehyde derivative, followed by methoxylation and allylation to introduce the methoxy and prop-2-en-1-yloxy groups, respectively.

    Cyclization to Form the Oxazol-5(4H)-one Ring: The benzylidene intermediate is then subjected to cyclization with an appropriate amide or nitrile under acidic or basic conditions to form the oxazol-5(4H)-one ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups.

    Reduction: Reduction reactions can target the bromine atom or the oxazol-5(4H)-one ring.

    Substitution: The bromine atom is a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced forms of the compound, such as dehalogenated derivatives.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its reactive sites allow for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, such as antimicrobial or anticancer properties. Research may focus on its interaction with biological targets, including enzymes and receptors.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one exerts its effects depends on its application. In biological systems, it may interact with molecular targets such as enzymes, disrupting their normal function. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[3-bromo-5-methoxybenzylidene]-2-methyl-1,3-oxazol-5(4H)-one: Lacks the prop-2-en-1-yloxy group.

    (4Z)-4-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one: Lacks the methoxy group.

Uniqueness

The presence of both the methoxy and prop-2-en-1-yloxy groups in (4Z)-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity and biological activity, offering distinct advantages in specific applications.

Properties

Molecular Formula

C15H14BrNO4

Molecular Weight

352.18 g/mol

IUPAC Name

(4Z)-4-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C15H14BrNO4/c1-4-5-20-14-11(16)6-10(8-13(14)19-3)7-12-15(18)21-9(2)17-12/h4,6-8H,1,5H2,2-3H3/b12-7-

InChI Key

BSICADCZGKQUKV-GHXNOFRVSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC(=C(C(=C2)Br)OCC=C)OC)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)Br)OCC=C)OC)C(=O)O1

Origin of Product

United States

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